molecular formula C20H12Cl2N4O6 B4565368 N,N'-BIS-(2-CHLORO-5-NITRO-PHENYL)-TEREPHTHALAMIDE

N,N'-BIS-(2-CHLORO-5-NITRO-PHENYL)-TEREPHTHALAMIDE

Cat. No.: B4565368
M. Wt: 475.2 g/mol
InChI Key: UZXWYDUMHCXQHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-BIS-(2-CHLORO-5-NITRO-PHENYL)-TEREPHTHALAMIDE: is an organic compound characterized by the presence of two chloronitrophenyl groups attached to a terephthalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-BIS-(2-CHLORO-5-NITRO-PHENYL)-TEREPHTHALAMIDE typically involves the reaction of terephthaloyl chloride with 2-chloro-5-nitroaniline. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Terephthaloyl chloride+2×2-chloro-5-nitroanilineN,N’-BIS-(2-CHLORO-5-NITRO-PHENYL)-TEREPHTHALAMIDE+2×HCl\text{Terephthaloyl chloride} + 2 \times \text{2-chloro-5-nitroaniline} \rightarrow \text{N,N'-BIS-(2-CHLORO-5-NITRO-PHENYL)-TEREPHTHALAMIDE} + 2 \times \text{HCl} Terephthaloyl chloride+2×2-chloro-5-nitroaniline→N,N’-BIS-(2-CHLORO-5-NITRO-PHENYL)-TEREPHTHALAMIDE+2×HCl

The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of N,N’-BIS-(2-CHLORO-5-NITRO-PHENYL)-TEREPHTHALAMIDE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-BIS-(2-CHLORO-5-NITRO-PHENYL)-TEREPHTHALAMIDE undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.

Major Products

    Reduction: The major product is N,N’-BIS-(2-AMINO-5-CHLORO-PHENYL)-TEREPHTHALAMIDE.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N,N’-BIS-(2-CHLORO-5-NITRO-PHENYL)-TEREPHTHALAMIDE has several scientific research applications:

    Materials Science: Used in the synthesis of advanced polymers and materials with specific properties.

    Pharmaceuticals: Investigated for potential use in drug development due to its unique chemical structure.

    Biological Studies: Used as a probe in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of N,N’-BIS-(2-CHLORO-5-NITRO-PHENYL)-TEREPHTHALAMIDE depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The nitro and chloro groups play a crucial role in these interactions, potentially leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-BIS-(2-CHLORO-4-NITRO-PHENYL)-TEREPHTHALAMIDE
  • N,N’-BIS-(2-CHLORO-3-NITRO-PHENYL)-TEREPHTHALAMIDE

Comparison

N,N’-BIS-(2-CHLORO-5-NITRO-PHENYL)-TEREPHTHALAMIDE is unique due to the position of the nitro group on the phenyl ring. This positioning affects its reactivity and interactions with other molecules, making it distinct from its isomers.

Properties

IUPAC Name

1-N,4-N-bis(2-chloro-5-nitrophenyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N4O6/c21-15-7-5-13(25(29)30)9-17(15)23-19(27)11-1-2-12(4-3-11)20(28)24-18-10-14(26(31)32)6-8-16(18)22/h1-10H,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXWYDUMHCXQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-BIS-(2-CHLORO-5-NITRO-PHENYL)-TEREPHTHALAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N'-BIS-(2-CHLORO-5-NITRO-PHENYL)-TEREPHTHALAMIDE
Reactant of Route 3
Reactant of Route 3
N,N'-BIS-(2-CHLORO-5-NITRO-PHENYL)-TEREPHTHALAMIDE
Reactant of Route 4
Reactant of Route 4
N,N'-BIS-(2-CHLORO-5-NITRO-PHENYL)-TEREPHTHALAMIDE
Reactant of Route 5
Reactant of Route 5
N,N'-BIS-(2-CHLORO-5-NITRO-PHENYL)-TEREPHTHALAMIDE
Reactant of Route 6
Reactant of Route 6
N,N'-BIS-(2-CHLORO-5-NITRO-PHENYL)-TEREPHTHALAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.